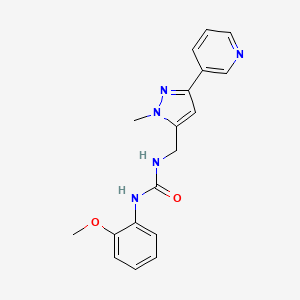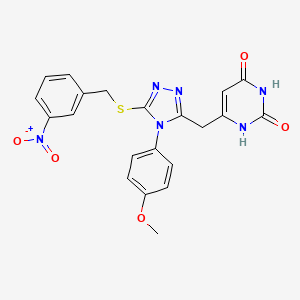
(S)-1-Isobutylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compound it belongs to and its role or uses .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms, the type and location of bonds, and the molecule’s stereochemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Key Intermediates in Antibiotic Preparation One application of (S)-1-Isobutylpyrrolidin-3-amine is in the synthesis of key intermediates for antibiotics. Specifically, it's used in the preparation of premafloxacin, an antibiotic for combating veterinary pathogens. The process involves asymmetric Michael addition and stereoselective alkylation, highlighting the chemical's role in efficient and practical synthesis techniques (Fleck et al., 2003).
Characterization of Complexes in Inorganic Chemistry Another research area involves the synthesis and characterization of complexes in inorganic chemistry. This compound is used in the study of trans-[Co(III)(bpb)(amine)2]X complexes. These complexes play a role in understanding molecular structures and chemical bonding, particularly in the context of inorganic compounds (Amirnasr et al., 2002).
Biological and Pharmaceutical Research
Formation of Maillard Products The compound also appears in studies related to the Maillard reaction, which is crucial in food chemistry. Research on the Maillard reaction of this compound with various sugars helps in understanding the formation of specific compounds that can be applied in food science and flavor chemistry (Tressl et al., 1995).
Catalysis in Organic Reactions In the field of organic chemistry, this compound is used in catalytic processes like redox-neutral annulations. These processes are significant for the formation of complex organic molecules, showcasing the compound's role in enabling intricate chemical transformations (Zhu & Seidel, 2017).
Carbon Dioxide Capture Studies It's also been studied in the context of carbon dioxide capture. Research focusing on tertiary amines, including derivatives of this compound, investigates their potential in post-combustion CO2 capture, an area of growing importance in environmental science (Bernhardsen et al., 2019).
Halogen-Atom Transfer Agents Furthermore, it has applications in the activation of alkyl and aryl halides, serving as a safer alternative to traditional reagents. This is especially relevant in the context of developing more sustainable and less hazardous chemical processes (Constantin et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADNUJXDLIYRM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)


![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)

